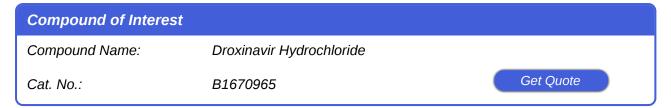


Droxinavir Hydrochloride: A Technical Overview of Chemical Properties and Stability

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Droxinavir hydrochloride (formerly known as SC-55389A) is an investigational antiviral agent classified as an HIV protease inhibitor.[1] Although its clinical development was discontinued, its chemical structure and properties remain of interest to researchers in antiviral drug discovery and development. This technical guide provides a summary of the known chemical properties of **Droxinavir Hydrochloride** and outlines standard methodologies for assessing its stability, in the absence of comprehensive publicly available experimental data. The information herein is intended to serve as a foundational resource for researchers exploring related compounds or requiring a framework for the physicochemical characterization of novel protease inhibitors.

Chemical Properties

Droxinavir Hydrochloride is the hydrochloride salt of Droxinavir, a complex molecule with multiple functional groups that influence its chemical behavior.[2] While extensive experimental data is not available in the public domain, the following tables summarize its known and predicted properties.

General and Structural Information



| Property | Value | Source |
|-------------------|--|--------|
| IUPAC Name | 3-tert-butyl-1-[(2R,3S)-3- [(2S)-3,3-dimethyl-2-[2- (methylamino)acetamido]butyr amido]-2-hydroxy-4- phenylbutyl]-1-isopentylurea hydrochloride | [3] |
| Synonyms | SC-55389A, SC55389A, SC 55389A | [1] |
| CAS Number | 155662-50-3 | [2] |
| Chemical Formula | C29H51N5O4 · HCl | [4] |
| Molecular Weight | 570.22 g/mol | [1] |
| Monoisotopic Mass | 569.3708 Da | [4] |

Physicochemical Properties

| Property | - Value | Source/Method |
|--------------------------------------|------------|--------------------|
| XlogP (Predicted) | 3.7 | PubChem Prediction |
| Hydrogen Bond Donor Count | 6 | Chemaxon |
| Hydrogen Bond Acceptor Count | 5 | Chemaxon |
| Rotatable Bond Count | 14 | Chemaxon |
| Polar Surface Area | 137 Ų | Chemaxon |
| pKa (Strongest Acidic, Predicted) | 12.5 | Chemaxon |
| pKa (Strongest Basic, Predicted) | 9.8 | Chemaxon |

Stability Profile



The stability of a drug substance is a critical factor in its development, influencing its shelf-life, formulation, and storage conditions. While specific degradation kinetics and pathways for **Droxinavir Hydrochloride** are not publicly documented, this section outlines the standard experimental protocols for forced degradation studies that would be employed to determine its stability profile.

Storage and Handling

Based on supplier data, the following general storage conditions are recommended for maintaining the integrity of **Droxinavir Hydrochloride**:

| Condition | Temperature | Duration |
|------------|-------------|----------|
| Powder | -20°C | 3 years |
| In solvent | -80°C | 1 year |

Forced Degradation Studies: Experimental Protocols

Forced degradation studies, or stress testing, are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods. The following are detailed methodologies for key stress conditions.

 Objective: To assess the susceptibility of the drug substance to hydrolysis under acidic and basic conditions.

Protocol:

- Prepare a stock solution of **Droxinavir Hydrochloride** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- For acid hydrolysis, add an equal volume of 0.1 N Hydrochloric Acid (HCl) to the stock solution.
- For base hydrolysis, add an equal volume of 0.1 N Sodium Hydroxide (NaOH) to a separate aliquot of the stock solution.
- A control sample is prepared by adding an equal volume of purified water.



- The solutions are incubated at a controlled temperature (e.g., 60°C) and monitored at various time points (e.g., 0, 2, 4, 8, 24 hours).
- At each time point, an aliquot is withdrawn, neutralized (if necessary), and diluted to a suitable concentration for analysis by a stability-indicating HPLC method.
- Objective: To evaluate the drug's sensitivity to oxidation.
- Protocol:
 - Prepare a 1 mg/mL solution of Droxinavir Hydrochloride.
 - Add a solution of hydrogen peroxide (H₂O₂) to the drug solution to achieve a final H₂O₂ concentration typically in the range of 3-30%.
 - The solution is stored at room temperature and protected from light.
 - Samples are taken at predetermined intervals and analyzed by HPLC.
- Objective: To determine the effect of high temperature on the solid drug substance.
- Protocol:
 - A sample of solid **Droxinavir Hydrochloride** is placed in a thermostatically controlled oven at an elevated temperature (e.g., 70°C).
 - The sample is observed for any physical changes at regular intervals.
 - At each time point, a portion of the sample is dissolved in a suitable solvent and analyzed by HPLC to quantify any degradation.
- Objective: To assess the drug's stability when exposed to light.
- Protocol:
 - A solution of **Droxinavir Hydrochloride** is exposed to a light source with a specified output (e.g., ICH option 1: an artificial daylight source providing an overall illumination of

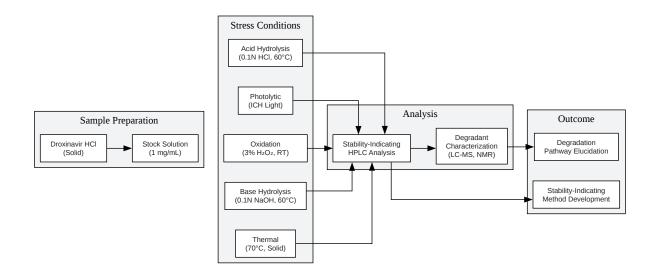


not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

- A control sample is wrapped in aluminum foil to protect it from light and stored under the same conditions.
- The samples are analyzed by HPLC at appropriate time intervals.

Visualizations

Experimental Workflow for Forced Degradation Studies



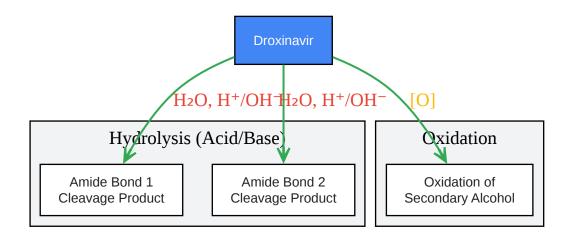
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Caption: Workflow for forced degradation studies.



Hypothetical Degradation Pathway of Droxinavir

Given the absence of experimental degradation data for Droxinavir, the following diagram illustrates a hypothetical degradation pathway based on the known reactivity of its functional groups (e.g., amide hydrolysis). This is for illustrative purposes only.



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